4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine
Overview
Description
4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as derivatives of 1h-pyrrole-2,5-diones, have been found to exhibit selective inhibitory activity against various proteins . These include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
It is known that similar compounds can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of prostaglandin and affect the intracellular signaling mechanism of all living organisms .
Result of Action
Similar compounds have been found to exhibit diverse biological activities . These include anticandidiasis and antituberculosis properties , as well as potential use in the therapy of brain tumors and liver and skin cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine. For instance, the compound needs to be stored under refrigeration . Additionally, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment, such as protective glasses and masks, should be worn when handling the compound . It should also be kept away from oxidizing agents to prevent fires and explosions .
Properties
IUPAC Name |
4-(2,5-dihydropyrrol-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,9-10H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDTWAMFTGWSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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